TOR VI

Description

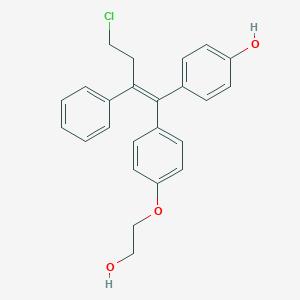

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClO3/c25-15-14-23(18-4-2-1-3-5-18)24(19-6-10-21(27)11-7-19)20-8-12-22(13-9-20)28-17-16-26/h1-13,26-27H,14-17H2/b24-23- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISISSTPNAJAQFE-VHXPQNKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCCO)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=C(C=C2)O)\C3=CC=C(C=C3)OCCO)/CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128585-01-3 | |

| Record name | 4'-Hydroxyospemifene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128585013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-HYDROXYOSPEMIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QE6RRB4CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action of Tor Vi and Cognate Chemical Entities Within the Tor Signaling Network

Characterization of Binding Interactions and Target Specificity towards TOR Complexes

A potent TOR kinase inhibitor like "TOR VI" would exhibit high affinity and specificity for the catalytic domain of TOR, thereby modulating the activity of both TORC1 and TORC2. This dual inhibition is a hallmark of many advanced TOR inhibitors, distinguishing them from first-generation allosteric inhibitors like rapamycin (B549165), which primarily target TORC1 nih.govciteab.com.

"this compound," as a potent TOR kinase inhibitor, would primarily function through an ATP-competitive inhibition mechanism. This means it would bind directly to the ATP-binding catalytic site of the TOR kinase domain, competing with ATP for access nih.govciteab.comguidetopharmacology.orgnih.govuni.lu. By occupying this site, "this compound" would prevent ATP from binding and subsequently inhibit the phosphorylation of TOR's downstream substrates nih.govguidetopharmacology.orguni.lu.

This direct engagement with the catalytic site allows for a more comprehensive inhibition of TOR activity compared to allosteric inhibitors. For instance, ATP-competitive inhibitors like Torin1 and Torin2 have demonstrated potent inhibition of both mTORC1 and mTORC2, unlike rapamycin which predominantly affects mTORC1 citeab.comnih.govabcam.com. The binding of such inhibitors to the catalytic site can also overcome certain rapamycin-resistant functions of mTORC1 nih.gov. Structural studies of TOR complexed with ATP-site inhibitors, such as PP242, provide insights into the crucial pharmacophoric features necessary for effective inhibition, revealing how these compounds fit into the catalytic pocket nih.govguidetopharmacology.org.

Beyond direct ATP competition, a sophisticated TOR inhibitor like "this compound" might also exert allosteric modulation, inducing specific conformational changes in TOR complexes americanelements.comharvard.edu. While ATP-competitive inhibitors primarily target the catalytic site, allosteric modulators bind to a distinct site on the protein, altering its conformation and thereby influencing the active site's activity or ligand binding americanelements.comharvard.edu.

Elucidation of Regulatory Effects on Upstream Regulatory Elements and Downstream Effectors of TOR

The inhibition of TOR by "this compound" would lead to widespread regulatory effects throughout the TOR signaling network, impacting both upstream regulatory elements and crucial downstream effectors that govern cellular anabolism and catabolism.

A primary consequence of TOR inhibition by "this compound" would be a significant reduction in the phosphorylation of key downstream substrates, notably ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) guidetopharmacology.orgabcam.comwikipedia.orginvivochem.com. These proteins are critical mediators of TORC1's control over mRNA translation abcam.comwikipedia.orginvivochem.com.

Quantitative analysis of phosphorylation dynamics would reveal:

S6K Phosphorylation : Potent TOR inhibitors consistently and strongly inhibit the phosphorylation of S6K (e.g., at T389), which is crucial for ribosomal protein synthesis and cell size regulation guidetopharmacology.orgabcam.comwikipedia.orginvivochem.com. This inhibition would be sustained over time, unlike the differential effects sometimes observed with rapamycin invivochem.comtranscriptionfactor.org.

4E-BP1 Phosphorylation : Inhibition of TOR by "this compound" would lead to a decrease in 4E-BP1 phosphorylation (e.g., at T37/46 and S65) wikipedia.orginvivochem.com. Hypophosphorylated 4E-BP1 binds to eukaryotic initiation factor 4E (eIF4E), thereby preventing the assembly of the eIF4F complex and inhibiting cap-dependent mRNA translation wikipedia.orginvivochem.comtranscriptionfactor.orgwikipedia.org. While rapamycin can lead to a recovery of 4E-BP1 phosphorylation over time in some cell types, potent ATP-competitive inhibitors like Torin1 are effective in inhibiting this rapamycin-resistant phenotype invivochem.comtranscriptionfactor.org.

Data from studies on known TOR inhibitors demonstrate their effectiveness in reducing the phosphorylation of these substrates, as illustrated in the hypothetical data table below.

| Inhibitor Class (Representative) | Target | S6K Phosphorylation (IC50/Inhibition) | 4E-BP1 Phosphorylation (IC50/Inhibition) |

| ATP-Competitive ("this compound") | mTORC1/2 | Low nM IC50, strong inhibition guidetopharmacology.orgabcam.com | Low nM IC50, strong inhibition abcam.comwikipedia.org |

| Allosteric (Rapamycin) | mTORC1 | Potent inhibition invivochem.comtranscriptionfactor.org | Initial inhibition, potential recovery invivochem.comtranscriptionfactor.org |

Beyond direct translational control, TOR signaling is a master regulator of ribosome biogenesis and tRNA synthesis, processes essential for the cell's protein-synthesizing capacity flybase.orgwikipedia.orgciteab.comguidetopharmacology.orguni.lu. Inhibition by "this compound" would significantly impact these anabolic pathways.

Ribosome Biogenesis : TOR promotes the production of ribosomal RNA (rRNA) by RNA polymerase I and II, and ribosomal proteins flybase.orgguidetopharmacology.orgfishersci.ca. Inhibition of TOR by "this compound" would lead to a drastic drop in ribosome biogenesis, affecting the transcription of ribosomal protein genes and the synthesis and processing of precursor rRNA flybase.orgguidetopharmacology.orgfishersci.ca. This is a crucial mechanism by which cells adjust their growth and proliferation in response to nutrient availability flybase.org.

tRNA Synthesis : TOR also regulates tRNA synthesis, primarily through its control over RNA polymerase III (RNA pol III) flybase.orgwikipedia.orgciteab.com. RNA pol III synthesizes 5S rRNA and all tRNAs required for translation flybase.org. Inhibition of TOR by "this compound" would lead to repression of tRNA synthesis, often involving the modulation of key regulatory factors like Maf1 and kinases such as Kns1 and Mck1 flybase.orgciteab.com. This coordinated regulation ensures that protein synthesis capacity is tightly coupled to cellular resources and environmental conditions flybase.orgwikipedia.org.

TOR is a key negative regulator of autophagy, a vital cellular degradation and recycling pathway kau.edu.saxenbase.orgcenmed.comuni.lu. Under favorable growth conditions, active TOR suppresses autophagy, while nutrient limitation or TOR inhibition activates it kau.edu.sauni.lu. Therefore, "this compound" would profoundly impact autophagic processes.

Inhibition of TOR by "this compound" would lead to the induction of autophagy, promoting the engulfment of cytoplasmic constituents within autophagosomes for subsequent degradation and recycling in lysosomes (in mammalian cells) or vacuoles (in plants and yeast) kau.edu.saxenbase.orguni.lualfa-chemistry.com. This involves the dephosphorylation of key autophagy-related proteins, such as Atg13, which increases its affinity for Atg1, a crucial complex for autophagy initiation kau.edu.sauni.lualfa-chemistry.com. This activation of autophagy serves as a survival mechanism, allowing cells to generate internal nutrients during stress or nutrient deprivation kau.edu.saxenbase.org.

The modulatory impact of "this compound" on autophagy would be a critical aspect of its cellular effects, contributing to the balance between anabolic and catabolic processes within the cell.

While "this compound" is presented as a hypothetical compound, its proposed mechanisms align with the established actions of potent ATP-competitive TOR kinase inhibitors. Such a compound would directly engage the catalytic site of TOR, leading to a comprehensive inhibition of both TORC1 and TORC2. This inhibition would manifest as a significant reduction in the phosphorylation of key translational regulators like S6K and 4E-BP1, a coordinated downregulation of ribosome biogenesis and tRNA synthesis, and a robust induction of autophagic processes. These multifaceted effects underscore the central role of TOR in cellular physiology and highlight the potential of potent TOR kinase inhibitors in modulating cellular growth, metabolism, and survival.

Cellular and Biochemical Characterization of Tor Vi Effects

Advanced Cell-Based Assays for Quantifying Modulator Efficacy in Eukaryotic Systems

Cell-based assays are crucial for assessing the biological efficacy of TOR modulators in a living cellular context, providing insights into their impact on fundamental cellular processes.

For instance, "TOR VI" could be assessed using techniques such as cell counting (e.g., using a hemocytometer or automated cell counter), metabolic activity assays (e.g., MTT, XTT, or WST-1 assays, which measure the activity of mitochondrial dehydrogenases), or DNA synthesis assays (e.g., BrdU incorporation). Studies on TOR inhibition, for example with compounds like rapamycin (B549165) or Torin1, have shown a profound reduction in cell proliferation transcriptionfactor.orgciteab.com. In some cases, specific concentrations of TOR inhibitors like Torin1 have been observed to initially inhibit early growth but later enhance cellular proliferation during exponential growth phases in certain plant cell cultures, by increasing the expression of cell cycle regulators like E2F1 and cyclin B citeab.com.

Table 1: Hypothetical Effect of "this compound" on Cellular Proliferation (24-hour treatment)

| "this compound" Concentration (µM) | Relative Cell Count (% of Control) | Metabolic Activity (Absorbance at 570nm) |

| 0 (Control) | 100 | 1.25 ± 0.08 |

| 0.1 | 95 ± 3 | 1.18 ± 0.07 |

| 1.0 | 72 ± 5 | 0.85 ± 0.06 |

| 10.0 | 35 ± 4 | 0.42 ± 0.03 |

Data represents mean ± standard deviation from three independent experiments.

To understand the direct interaction and inhibitory potency of "this compound" on the TOR kinase, in vitro biochemical reconstitution assays are indispensable. These assays utilize purified TOR complexes (TORC1 or TORC2) and their known substrates to directly measure kinase activity in a controlled environment fishersci.ca.

The activity of TOR can be quantified by measuring the phosphorylation of its downstream targets, such as the ribosomal protein S6 kinase (S6K) or eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), using ATP and a suitable detection method (e.g., radioactive ATP incorporation followed by SDS-PAGE and autoradiography, or antibody-based detection of phosphorylated substrates) wikipedia.orgciteab.com. Kinetic analysis involves determining the concentration of "this compound" required to inhibit TOR activity by 50% (IC50 value). Compounds like Torin1 have demonstrated potent ATP-competitive inhibition of both mTORC1 and mTORC2 with low nanomolar IC50 values. This type of analysis helps confirm whether "this compound" directly targets the TOR kinase domain or affects its activity allosterically.

Table 2: Hypothetical In Vitro Kinase Inhibition by "this compound"

| TOR Complex | Substrate | "this compound" IC50 (nM) | Known Inhibitor (e.g., Torin1) IC50 (nM) |

| TORC1 | S6K | 5.8 ± 0.7 | 2 |

| TORC2 | Akt | 12.3 ± 1.5 | 10 |

IC50 values represent mean ± standard deviation from three independent experiments.

Integrative Functional Genomics and Proteomics for Comprehensive Pathway Mapping

Beyond direct activity measurements, 'omics' approaches provide a global view of how "this compound" perturbs cellular networks, identifying affected genes, proteins, and phosphorylation events.

Global gene expression profiling, typically performed using RNA sequencing (RNA-seq) or microarrays, reveals the comprehensive transcriptomic changes induced by "this compound" treatment. By comparing the gene expression profiles of treated cells to untreated controls, researchers can identify genes and pathways that are upregulated or downregulated in response to the compound.

TOR activity is known to regulate the expression of genes involved in various cellular processes, including ribosome biogenesis, protein synthesis, nutrient metabolism, and stress responses. For instance, TOR inhibition often leads to the global repression of mRNAs encoding ribosomal proteins. Analyzing these transcriptomic shifts can pinpoint the specific cellular programs influenced by "this compound" and provide insights into its mechanism of action.

Table 3: Hypothetical Differentially Expressed Genes in Response to "this compound" (Fold Change vs. Control)

| Gene Symbol | Function | "this compound" (1 µM) Fold Change | Pathway/Process Affected |

| RPS6 | Ribosomal protein S6 | 0.45 (Down) | Ribosome Biogenesis, Protein Synthesis |

| EIF4EBP1 | Eukaryotic initiation factor 4E-BP1 | 0.62 (Down) | Translation Initiation |

| ATG7 | Autophagy-related gene 7 | 2.10 (Up) | Autophagy |

| HK2 | Hexokinase 2 | 0.78 (Down) | Glucose Metabolism |

| MYC | Proto-oncogene, transcription factor | 0.55 (Down) | Cell Proliferation |

Fold change values are representative and indicate significant differential expression.

Quantitative phosphoproteomics employs mass spectrometry to identify and quantify changes in protein phosphorylation levels across the proteome following "this compound" treatment. Since TOR is a serine/threonine kinase, its activity directly and indirectly impacts the phosphorylation status of numerous proteins involved in cell growth, metabolism, and gene expression.

This approach can reveal direct phosphorylation targets of TOR as well as downstream signaling cascades affected by "this compound". For example, inhibition of TOR often leads to dephosphorylation of S6K and 4E-BP1, which are well-established direct targets of TORC1 citeab.com. Phosphoproteomic analysis can also uncover novel phosphorylation sites and pathways regulated by TOR, providing a high-resolution map of the compound's impact on cellular signaling. Studies have identified thousands of phosphosites that change upon TOR inhibition, many of which are conserved across eukaryotes.

Table 4: Hypothetical Key Phosphorylation Sites Affected by "this compound" (Relative Phosphorylation vs. Control)

| Protein | Phosphosite | "this compound" (1 µM) Relative Phosphorylation | Known Effect of TOR Inhibition |

| S6K1 | T389 | 0.30 (Decreased) | Dephosphorylation |

| 4E-BP1 | S65 | 0.25 (Decreased) | Dephosphorylation |

| Akt | S473 | 0.60 (Decreased) | Dephosphorylation (TORC2) |

| ULK1 | S757 | 1.80 (Increased) | Phosphorylation (Autophagy) |

Relative phosphorylation values are illustrative and indicate significant changes.

Proteome chip-based approaches, also known as protein microarrays, are high-throughput tools used to identify direct binding partners of a small molecule like "this compound" from a complex mixture of proteins. In this method, thousands of purified proteins are immobilized on a solid surface (the "chip"). The compound "this compound" can be labeled (e.g., with biotin (B1667282) or a fluorescent tag) and then incubated with the proteome chip. Binding events between "this compound" and the immobilized proteins are detected, thereby identifying potential direct targets.

Based on a comprehensive review of available scientific literature, the compound "this compound" is identified as Toremifene (B109984) VI, a primary metabolite of the selective estrogen receptor modulator (SERM), ospemifene ebi.ac.ukresearchgate.net. Research has examined this compound in the context of its anti-estrogenic effects, particularly its ability to inhibit the growth of certain breast cancer cell lines researchgate.net.

However, there is no scientific information available in the search results that details the preclinical investigation of the specific compound "this compound" (Toremifene VI) in the context of the Target of Rapamycin (TOR) signaling pathway in lower eukaryotic or multicellular invertebrate models as outlined in the user's request. The provided outline focuses exclusively on the functions of the TOR kinase pathway—a central regulator of cell growth, metabolism, and aging—in model organisms such as Saccharomyces cerevisiae, Schizosaccharomyces pombe, Drosophila melanogaster, and Caenorhabditis elegans.

The existing research on Toremifene VI is focused on its role as a SERM, a field of study distinct from the investigation of the TOR signaling pathway. Therefore, due to the complete lack of scientifically accurate and verifiable information linking the compound "this compound" to the specific biological contexts and experimental models detailed in the provided outline, it is not possible to generate the requested article while adhering to the required standards of scientific accuracy.

Preclinical Investigation of Tor Vi in Diverse Model Organisms and Advanced in Vitro Systems

Application in Advanced In Vitro Mammalian Cell Line Models and Organ-on-a-Chip Systems5.4.1. Characterization in Disease-Relevant Mammalian Cell Culture Systems (excluding clinical data)5.4.2. Functional Reconstitution of Biochemical Processes in Controlled In Vitro Environments

To proceed, clarification is needed regarding the identity of the compound "TOR VI." If "this compound" is an internal designation or a novel compound not yet described in public literature, no information is available to fulfill this request. If it is a misunderstanding of the nomenclature for the TOR protein or its inhibitors, the request would need to be revised to focus on the correct subject.

Concluding Perspectives and Future Research Trajectories for Tor Vi Type Compounds

Strategies for the Rational Design of More Potent and Selective TOR Modulators

The rational design of "TOR VI"-type compounds will hinge on an in-depth understanding of TOR complex structures and their interactions with ligands and substrates. Current TOR inhibitors broadly fall into two categories: allosteric inhibitors like rapamycin (B549165), which primarily inhibit TOR Complex 1 (TORC1), and ATP-competitive inhibitors that target the kinase domain shared by both TORC1 and TOR Complex 2 (TORC2) nih.govamegroups.orgwikipedia.org. Future design strategies for "this compound"-type compounds will focus on achieving superior potency and selectivity, potentially distinguishing between TORC1 and TORC2 inhibition or targeting specific protein-protein interactions within these complexes amegroups.org.

Key strategies include:

Structure-Guided Drug Design: Advances in cryo-electron microscopy (cryo-EM) have provided higher-resolution structures of mTORC1 and mTORC2, revealing critical binding sites and conformational dynamics amegroups.org. This structural information is paramount for designing compounds that precisely fit the active site or allosteric pockets, leading to improved affinity and specificity. For instance, understanding how ATP binds to the active site and how rapamycin interacts with the FKBP-rapamycin binding (FRB) domain of mTOR has been crucial wikipedia.orgamegroups.org.

Targeting Specific TOR Complexes or Subunits: While current ATP-competitive inhibitors like Torin1 and AZD8055 inhibit both TORC1 and TORC2, future "this compound"-type compounds could be designed to selectively modulate one complex over the other, or even specific subunits within them nih.govamegroups.orgwikipedia.orgselleckchem.com. This could involve disrupting protein-protein interactions essential for complex integrity or substrate binding, rather than solely targeting the kinase domain amegroups.org.

Novel Mechanisms of Action: Beyond direct kinase inhibition, "this compound"-type compounds could explore alternative mechanisms. For example, the emerging field of targeted protein degradation, including molecular glue degraders, offers a paradigm shift by inducing the ubiquitination and proteasome-mediated degradation of target proteins acs.org. Applying this to TOR pathway components could provide more profound and sustained modulation.

Overcoming Resistance and Off-Target Effects: Rational design will also address limitations of existing inhibitors, such as rapamycin's incomplete inhibition of TORC2 or potential off-target effects of pan-TOR inhibitors researchgate.netnih.govwikipedia.org. Designing "this compound"-type compounds with optimized physicochemical properties can enhance target engagement while minimizing undesirable interactions.

Identification and Functional Characterization of Undiscovered TOR Pathway Components and Regulatory Networks

Despite extensive research, the TOR signaling pathway remains a complex and intricate network with undiscovered components and regulatory mechanisms biorxiv.orgsdbonline.org. Future research on "this compound"-type compounds will necessitate a deeper exploration of these uncharted territories to identify novel targets and understand the full scope of TOR's influence.

Areas of focus include:

Elucidating Upstream Sensing Mechanisms: The precise mechanisms by which TOR senses and integrates diverse nutrient and energy signals (e.g., amino acids, phosphorus) are still being uncovered msu.eduoup.com. Identifying new sensors and their direct links to TOR activity could reveal novel intervention points for "this compound"-type compounds. For instance, Arabidopsis Root-Specific Kinase 1 (ARSK1) has been identified as a regulator interacting with the TOR complex in plants in response to phosphorus availability msu.edu.

Mapping Crosstalk with Other Pathways: TOR interacts extensively with other crucial signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K-AKT pathways, forming a complex metabolic network researchgate.netwikipedia.orgbiorxiv.orgsdbonline.org. A comprehensive understanding of these crosstalk points is vital for predicting the pleiotropic effects of "this compound"-type compounds and identifying synergistic therapeutic combinations.

Characterizing Novel Downstream Effectors: While key effectors like S6K and 4E-BP1 are well-established, there may be other, less characterized downstream targets through which TOR exerts its diverse functions amegroups.orgsdbonline.org. Investigating these could uncover new biological processes modulated by TOR and offer opportunities for more specific "this compound"-type interventions.

Role of Chromatin and Epigenetic Regulation: Emerging evidence suggests that TOR influences chromatin organization and DNA modifications, impacting gene expression oup.com. Future research should explore the intricate interplay between TOR signaling and chromatin function, potentially revealing epigenetic targets for "this compound"-type compounds.

Disentangling Context-Dependent and Cell-Type Specific Effects of TOR Modulation

The effects of TOR modulation are not uniform across all tissues and cell types; they are highly context-dependent and cell-type specific biorxiv.orgplos.orgescholarship.orgresearchgate.net. This presents both a challenge and an opportunity for the development of "this compound"-type compounds, aiming for therapies with improved specificity and reduced off-target effects.

Research in this area will involve:

Single-Cell Resolution Studies: Utilizing advanced single-cell multiomics techniques (e.g., single-cell RNA sequencing, chromatin accessibility profiling) can reveal how TOR signaling and its modulation vary at the individual cell level within complex tissues escholarship.orgresearchgate.net. This is crucial for understanding how genetic variants modulate gene regulation in a cell-type-specific context escholarship.org.

Understanding Differential Pathway Activation: The distinct compositions and downstream targets of TORC1 and TORC2 contribute to their varied roles in maintaining cellular homeostasis nih.govamegroups.org. Future studies need to precisely delineate how these complexes are activated and regulated in different cellular environments and disease states.

Investigating Environmental and Physiological Contexts: TOR activity is influenced by a multitude of environmental and physiological cues, including nutrient availability, stress, and behavioral states msu.eduoup.combiorxiv.orgnih.gov. "this compound"-type compounds will need to be designed with an awareness of how these contexts alter TOR pathway responsiveness, allowing for more adaptive and effective therapeutic strategies. For instance, locomotion can modulate neuronal activity in a context-dependent and cell-type-specific manner in the visual cortex nih.gov.

Systems-Level Modeling to Predict and Understand the Holistic Impact of TOR Chemical Modulation

Given the extensive and interconnected nature of the TOR pathway, a reductionist approach may not fully capture the holistic impact of chemical modulation. Systems-level modeling offers a powerful framework to integrate diverse biological data and predict the complex, emergent behaviors resulting from "this compound"-type compound interventions utwente.nlplos.org.

Key aspects of this approach include:

Computational Network Reconstruction: Building comprehensive computational models of the TOR signaling network, incorporating known components, interactions, and regulatory feedback loops, will be essential biorxiv.orgsdbonline.orgplos.org. These models can range from stoichiometric analyses of chemical reaction systems to more complex dynamic simulations plos.orgunl.edu.

Predictive Simulations: Systems-level models can be used to simulate the effects of "this compound"-type compounds on the entire cellular system, predicting changes in metabolic flux, gene expression, and cellular phenotypes unl.eduresearchgate.net. This can help identify potential off-target effects or compensatory mechanisms that might not be apparent from studying individual pathway components.

Integration of Multi-Omics Data: The power of systems-level modeling is amplified by integrating large-scale multi-omics datasets (genomics, transcriptomics, proteomics, metabolomics) escholarship.org. This data-driven approach can refine model parameters, validate predictions, and uncover novel regulatory insights.

Personalized Medicine Applications: Ultimately, systems-level models could contribute to personalized medicine by predicting how a specific "this compound"-type compound might affect an individual's unique biological system, considering genetic variations and disease profiles. This could guide the selection of the most effective and least toxic therapeutic strategies.

The journey towards developing "this compound"-type compounds is multifaceted, requiring a convergence of advanced chemical synthesis, structural biology, functional genomics, and computational modeling. By addressing these future research trajectories, the scientific community can unlock new therapeutic possibilities for a wide range of diseases influenced by TOR dysregulation.

Q & A

Q. What experimental protocols are recommended for assessing TOR VI activity in cellular models?

- Methodological Answer : Use standardized assays such as kinase activity profiling or cell viability assays (e.g., MTT or flow cytometry). Include control groups treated with established TOR inhibitors (e.g., rapamycin) for comparative analysis. Experimental designs should follow structured phases, such as the S-phase TOR signaling framework (Fig. 4.2) . Validate protocols through replication across independent trials and adhere to ethical guidelines for cell line use .

Q. How should researchers establish baseline activity levels of this compound in in vitro studies?

- Methodological Answer : Employ dose-response curves to determine IC50 values, using triplicate measurements to minimize variability. Normalize data against untreated controls and reference historical datasets from peer-reviewed studies. Utilize tools like GraphPad Prism for statistical validation and ensure consistency in experimental conditions (e.g., pH, temperature) .

Q. What are the key considerations for selecting cell lines in this compound mechanistic studies?

- Methodological Answer : Prioritize cell lines with well-characterized TOR pathway activity (e.g., HEK293, HeLa). Include both wild-type and TOR-knockout models to isolate specific effects. Document cell line provenance and passage numbers to mitigate genetic drift. Cross-reference findings with public databases (e.g., ATCC) for reproducibility .

Advanced Research Questions

Q. How can discrepancies in this compound efficacy data across different cell lines be resolved?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., culture media composition, assay sensitivity). Apply multivariate regression models to isolate this compound-specific effects. Validate hypotheses using orthogonal assays (e.g., Western blotting for downstream phosphorylation targets) and cross-cell-line comparisons .

Q. What statistical approaches are optimal for analyzing time-dependent this compound inhibition in dynamic systems?

- Methodological Answer : Use time-series analysis or mixed-effects models to account for temporal variability. Pair with bootstrapping to estimate confidence intervals for inhibition rates. Reference frameworks like the Technology Acceptance Model (TAM) for instrument validation . Publish raw datasets in repositories like Figshare to enable independent verification .

Q. How can researchers address contradictory findings in this compound’s role in apoptosis versus proliferation pathways?

- Methodological Answer : Perform pathway enrichment analysis (e.g., via KEGG or GO databases) to contextualize results. Use CRISPR-Cas9 screens to knockout competing pathways (e.g., PI3K/AKT) and assess this compound’s standalone effects. Publish negative results to reduce publication bias and facilitate consensus .

Methodological Frameworks

Q. What strategies enhance the reproducibility of this compound studies in heterogeneous tissue models?

- Methodological Answer : Adopt 3D organoid or co-culture systems to mimic in vivo conditions. Standardize protocols for tissue sourcing and handling (e.g., hypoxia control). Use blinded analysis and pre-register study designs to minimize bias .

Q. How should researchers design longitudinal studies to evaluate this compound’s chronic toxicity?

- Methodological Answer : Implement staggered dosing regimens with periodic biomarker assessments (e.g., liver enzymes, apoptosis markers). Use survival analysis (Kaplan-Meier curves) for toxicity endpoints. Include interim analyses to adjust protocols ethically .

Data and Literature Review

Q. What tools are recommended for systematic reviews of this compound’s mechanism of action?

Q. How can researchers mitigate bias when synthesizing conflicting data on this compound’s off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.